molecular formula C18H21ClO4 B5788544 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one

Cat. No.: B5788544
M. Wt: 336.8 g/mol
InChI Key: FOOVIFOCGRNSQU-UHFFFAOYSA-N
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Description

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its complex structure, which includes a chloro group, a propyl group, and a dimethyl-2-oxobutoxy moiety attached to the chromen-2-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO4/c1-5-6-11-7-17(21)23-14-9-15(13(19)8-12(11)14)22-10-16(20)18(2,3)4/h7-9H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOVIFOCGRNSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-4-propyl-2H-chromen-2-one and 3,3-dimethyl-2-oxobutyric acid.

    Esterification: The 3,3-dimethyl-2-oxobutyric acid is esterified with an appropriate alcohol under acidic conditions to form the ester intermediate.

    Coupling Reaction: The ester intermediate is then coupled with 6-chloro-4-propyl-2H-chromen-2-one using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of amine or thiol derivatives.

Scientific Research Applications

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antioxidant, and anticancer properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe in chemical biology to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or signaling proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-ethylchromen-2-one
  • 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methylchromen-2-one

Uniqueness

Compared to similar compounds, 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group, as opposed to ethyl or methyl groups, may enhance its lipophilicity and membrane permeability, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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